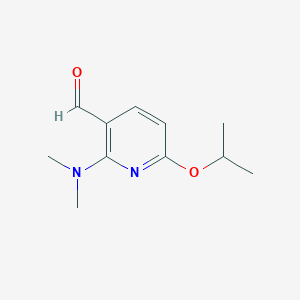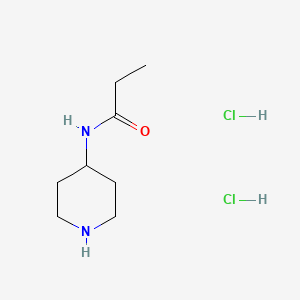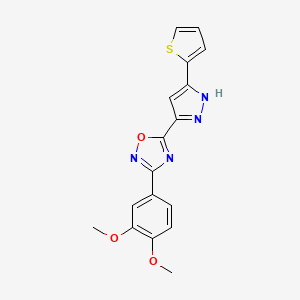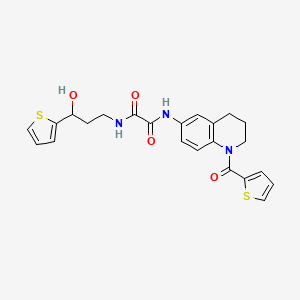
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
Chemical Synthesis and Characterization
The study of tetrahydroquinoline and its derivatives, including those with thiophenyl groups, is significant in medicinal chemistry and material science. For instance, the green synthesis of N-hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines highlights innovative approaches to synthesizing these compounds using less toxic and more environmentally friendly methods. Such methods could potentially apply to the synthesis of the compound , offering insights into sustainable chemical synthesis techniques (Guo et al., 2020).
Biological Activities
Antimicrobial and Antitumor Properties
Compounds with structures similar to N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide have been investigated for their potential antimicrobial and antitumor activities. For example, certain tetrahydroquinoline derivatives exhibit significant selective cytotoxicity towards tumor cells, suggesting potential applications in developing new anticancer agents. These findings can inform research into the biological activities of the compound , potentially leading to the discovery of novel therapeutic agents (Zablotskaya et al., 2018).
Sensing and Detection Applications
Chemosensors for Metal Ions
Research on tetrahydroquinoline derivatives has also explored their use as chemosensors for detecting metal ions. Such studies indicate that these compounds can be engineered to recognize specific ions selectively, such as Pd2+ ions, through fluorescence turn-off mechanisms. This application is crucial for environmental monitoring and industrial processes where precise metal ion detection is required. The design and synthesis of functionalized tetrahydroquinolines as chemosensors underscore the versatility of these compounds in sensing applications, suggesting potential research avenues for the compound (Shally et al., 2020).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c27-18(19-5-2-12-31-19)9-10-24-21(28)22(29)25-16-7-8-17-15(14-16)4-1-11-26(17)23(30)20-6-3-13-32-20/h2-3,5-8,12-14,18,27H,1,4,9-11H2,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRZLGGIJRQKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CS3)O)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


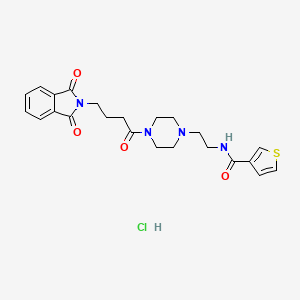
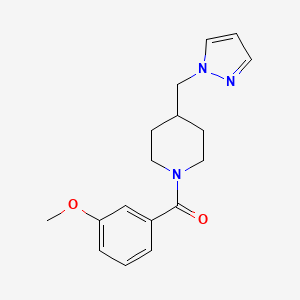
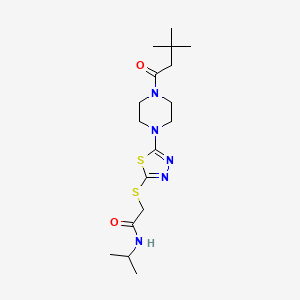

![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)
